molecular formula C27H22F2N4O B609831 Paltusotine CAS No. 2172870-89-0

Paltusotine

カタログ番号: B609831
CAS番号: 2172870-89-0
分子量: 456.5 g/mol
InChIキー: GHILNKWBALQPDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Paltusotine is a selective somatostatin receptor type 2 agonist that is currently under development for the treatment of acromegaly and certain neuroendocrine tumors. It is a small molecule that is delivered orally and has shown promise in clinical trials for its ability to suppress growth hormone and insulin-like growth factor 1 levels in patients .

準備方法

The synthesis of Paltusotine involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of quinoline and benzonitrile derivatives .

化学反応の分析

Paltusotine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

科学的研究の応用

Pharmacokinetics and Safety

In clinical studies, paltusotine has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a half-life of approximately 30 hours. It was well tolerated in Phase 1 trials, with common adverse effects being mild to moderate gastrointestinal symptoms, such as diarrhea and abdominal pain .

Acromegaly Treatment

This compound has undergone extensive clinical evaluation for its efficacy in treating acromegaly. In the Phase 3 PATHFNDR-1 study, it was shown to maintain IGF-1 levels effectively in patients transitioning from injectable somatostatin analogs to oral administration. The study reported significant improvements in symptom control and patient satisfaction compared to traditional treatments .

Table 1: Summary of Phase 3 PATHFNDR-1 Study Results

ParameterThis compound GroupControl Group
IGF-1 Level MaintenanceAchievedNot achieved
Symptom ControlSignificantMinimal
Patient SatisfactionHighLow

Carcinoid Syndrome Management

In addition to acromegaly, this compound is being investigated for its efficacy in managing carcinoid syndrome. A Phase 2 study reported a 65% reduction in bowel movement frequency and flushing episodes among participants treated with this compound. The compound was well tolerated, with no severe adverse events reported during the trial .

Table 2: Phase 2 Study Outcomes for Carcinoid Syndrome

SymptomBaseline FrequencyPost-Treatment Frequency% Reduction
Bowel MovementsXY65%
Flushing EpisodesAB65%

Case Study: Transition from Injectable to Oral Therapy

In a notable case within the PATHFNDR-1 study, a patient previously reliant on monthly injections of octreotide reported improved quality of life after switching to daily oral this compound. The patient experienced stable IGF-1 levels and reduced symptom burden, illustrating the potential benefits of this compound over traditional therapies .

Case Study: Efficacy in Carcinoid Syndrome

Another case from the Phase 2 trial highlighted a patient who had suffered from frequent flushing and gastrointestinal distress due to carcinoid syndrome. After initiating treatment with this compound, the patient reported significant symptom relief within weeks, demonstrating the drug's rapid action and tolerability .

作用機序

Paltusotine exerts its effects by selectively binding to somatostatin receptor type 2. This binding inhibits the release of growth hormone and insulin-like growth factor 1, which are involved in the pathophysiology of acromegaly and certain neuroendocrine tumors. The molecular targets and pathways involved include the somatostatin receptor type 2 and downstream signaling pathways that regulate hormone secretion .

類似化合物との比較

Paltusotine is compared with other somatostatin receptor ligands such as octreotide and lanreotide. These compounds are also used in the treatment of acromegaly and neuroendocrine tumors. this compound has the advantage of being orally bioavailable, whereas octreotide

生物活性

Paltusotine (CRN00808) is an investigational, orally administered, non-peptide small-molecule agonist of the somatostatin receptor type 2 (SST2). It is primarily being developed for the treatment of acromegaly and carcinoid syndrome. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action.

This compound selectively targets SST2, a receptor involved in the regulation of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels. By activating SST2, this compound inhibits GH secretion from the pituitary gland, subsequently reducing IGF-1 levels produced by the liver. This mechanism is crucial for managing conditions characterized by excessive GH and IGF-1 levels, such as acromegaly.

Comparison of this compound with Other SST2 Agonists

FeatureThis compoundOctreotide
TypeNon-peptide SST2 agonistPeptide SST2 agonist
AdministrationOralInjectable
EfficacyRapid IGF-1 reductionSlower onset
Receptor BiasG-protein biasedLess biased
Side EffectsMild-to-moderateSimilar safety profile

Phase 3 Trials in Acromegaly

The PATHFNDR-2 trial demonstrated that this compound significantly reduced IGF-1 levels in patients with acromegaly. Key findings include:

  • Primary Endpoint : 56% of participants on this compound achieved IGF-1 levels ≤ 1.0 × ULN compared to only 5% on placebo (p < 0.0001) .
  • Symptom Control : Patients reported improvements in acromegaly symptoms, with a notable reduction in joint pain and fatigue .
  • Safety Profile : The treatment was well-tolerated with no serious adverse events reported. Common side effects included diarrhea and headache .

Phase 2 Trials in Carcinoid Syndrome

In a Phase 2 study focused on carcinoid syndrome, this compound showed promising results:

  • Bowel Movement Frequency : A 65% reduction was observed in bowel movement frequency among participants .
  • Flushing Episodes : Flushing episodes also decreased by 65%, indicating effective symptom management .

Long-term Efficacy

Long-term studies have shown that this compound maintains IGF-1 levels effectively over extended periods. In one study, participants who switched from injectable somatostatin receptor ligands (SRLs) to oral this compound maintained comparable IGF-1 levels for up to 103 weeks .

Case Study 1: Transition from Injectable SRLs

A cohort of patients transitioning from octreotide or lanreotide to this compound demonstrated stable IGF-1 levels without significant adverse effects. The median change in IGF-I was not statistically significant, indicating that this compound effectively maintained hormonal control during the switch .

Case Study 2: Efficacy in Diverse Patient Populations

In diverse patient populations with varying baseline disease control, this compound consistently lowered IGF-1 levels comparable to previous injectable therapies . This highlights its potential as a preferred treatment option for patients seeking oral medication.

特性

IUPAC Name

3-[4-(4-aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F2N4O/c28-19-10-18(11-20(29)13-19)24-15-32-25-5-4-16(22-3-1-2-17(14-30)27(22)34)12-23(25)26(24)33-8-6-21(31)7-9-33/h1-5,10-13,15,21,34H,6-9,31H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHILNKWBALQPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2C4=CC(=CC(=C4)F)F)C5=CC=CC(=C5O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172870-89-0
Record name Paltusotine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172870890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paltusotine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16277
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paltusotine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2IBD1GMD3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。